Lauryl Glucoside

Description

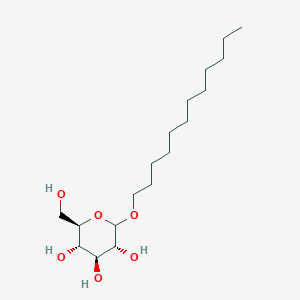

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-IHAUNJBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893048 | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27836-64-2, 110615-47-9 | |

| Record name | Lauryl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27836-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(laurylglucoside)-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lauryl Glucoside chemical structure and properties

An In-Depth Technical Guide to Lauryl Glucoside: From Molecular Structure to Advanced Applications

Introduction

This compound is a non-ionic surfactant that has garnered significant attention across various scientific disciplines and industries. As a member of the Alkyl Polyglucoside (APG) family, it is synthesized from renewable resources, namely glucose derived from corn or potato starch and lauryl alcohol, a fatty alcohol sourced from coconut or palm kernel oil.[1][2][3] This "green" origin, coupled with its mildness, excellent biodegradability, and versatile physicochemical properties, makes this compound a compelling alternative to harsher, petroleum-based surfactants.[2][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemistry, functional properties, and practical applications.

Chemical Structure and Synthesis

At its core, this compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and an oil-loving (lipophilic) part. This dual nature is the foundation of its surface-active properties.

-

Hydrophilic Head: The "head" of the molecule is a cyclic glucose unit, which is highly polar and readily interacts with water molecules.

-

Lipophilic Tail: The "tail" is a 12-carbon alkyl chain (a lauryl group, also known as a dodecyl group) derived from lauryl alcohol. This hydrocarbon chain is nonpolar and interacts with oils, fats, and other nonpolar substances.

The hydrophilic glucose head is linked to the hydrophobic lauryl tail via an O-glycosidic bond.

Molecular Formula: C₁₈H₃₆O₆[2][5][6]

Molecular Weight: Approximately 348.48 g/mol [2][6]

Caption: Chemical Structure of this compound.

Synthesis Pathway

This compound is commercially produced via a process known as Fischer glycosylation. This is a condensation reaction where lauryl alcohol reacts directly with glucose (often in the form of a syrup) under heat and acidic catalysis.[1] A water molecule is eliminated to form the glycosidic bond. The resulting product is typically a mixture of mono- and oligo-glucosides.[2]

Caption: Simplified Synthesis Workflow of this compound.

Physicochemical Properties

The utility of this compound in scientific and industrial applications is dictated by its distinct physicochemical properties. These properties are summarized below.

| Property | Value / Description | Significance in Formulation & Research |

| Appearance | Clear to hazy, pale yellow viscous liquid or paste.[7] | Influences the visual characteristics of the final product. Gelation can occur at cooler temperatures but is reversible with gentle heating.[1] |

| Chemical Formula | C₁₈H₃₆O₆ | Defines its molecular composition and weight. |

| Molecular Weight | ~348.5 g/mol [6][8] | Affects diffusion rates and interfacial packing. |

| CAS Number | 110615-47-9[9] | Unique identifier for substance registration and tracking. |

| Type | Non-ionic Surfactant[2] | Lacks a net electrical charge, making it compatible with a wide range of other ingredients (anionic, cationic) and less irritating to skin and eyes.[9] |

| Solubility | Soluble in water and alcohol.[9] | Allows for easy incorporation into aqueous-based formulations. |

| pH (10% aqueous) | ~11.5 - 12.5[7][10] | The raw material is alkaline and requires pH adjustment in final formulations to be compatible with skin (pH ~4.5-5.5).[11] |

| Critical Micelle Concentration (CMC) | ~0.13 mM to 2.0 mM[2][12] | The low concentration at which micelles form, indicating high efficiency as a cleansing and solubilizing agent.[11][13] |

| Hydrophilic-Lipophilic Balance (HLB) | ~10-16 | This range indicates it is water-soluble and functions well as an oil-in-water (O/W) emulsifier, detergent, and wetting agent.[14] |

| Surface Tension | ~29 dynes/cm (at 1% active)[7] | Demonstrates a strong ability to reduce the surface tension of water, which is crucial for wetting, foaming, and detergency.[9] |

| Stability | Chemically stable in the presence of acids, bases, and salts.[9] | Offers broad formulation latitude across a range of pH values and ionic strengths.[11] |

| Biodegradability | Readily biodegradable.[1][2][9] | Poses a low environmental burden, breaking down quickly in natural environments. |

Mechanism of Action: The Surfactant's Role

The functionality of this compound stems from its amphiphilic structure, which allows it to orient itself at interfaces (the boundary between two immiscible phases, like oil and water).

-

Surface Tension Reduction: In an aqueous solution, this compound molecules migrate to the surface, with the hydrophobic lauryl tails pointing away from the water and the hydrophilic glucose heads remaining in the water. This disrupts the cohesive energy of water molecules at the surface, thereby lowering the surface tension.

-

Micelle Formation: As the concentration of this compound in water increases, it reaches a point known as the Critical Micelle Concentration (CMC). Above this concentration, the molecules spontaneously self-assemble into spherical structures called micelles.[13] In these micelles, the hydrophobic tails form a core, creating a nonpolar microenvironment, while the hydrophilic heads form an outer shell, interfacing with the surrounding water.[11]

This micellar action is fundamental to its role as a cleansing and solubilizing agent. Lipophilic substances like oils, dirt, or poorly water-soluble drug compounds are encapsulated within the hydrophobic core of the micelles and can then be washed away or held in a stable aqueous dispersion.

Caption: Micelle encapsulating a lipophilic substance.

Applications in Research and Drug Development

The mild, non-denaturing, and effective properties of this compound make it a valuable tool in various research and development settings.

-

Solubilization of Membrane Proteins: In biochemistry and molecular biology, non-ionic detergents like this compound are used to solubilize and purify integral membrane proteins from lipid bilayers without denaturing them, which is crucial for structural and functional studies.[12]

-

Drug Delivery Systems: Its ability to form stable oil-in-water (O/W) emulsions makes it an excellent excipient in topical formulations such as creams, lotions, and ointments. It can help solubilize hydrophobic active pharmaceutical ingredients (APIs), enhancing their delivery into or through the skin.

-

In Vitro Assay Development: this compound can be used to solubilize poorly water-soluble compounds for high-throughput screening (HTS) and other in vitro biological assays, ensuring the compound is available to interact with its biological target.

-

Cleansing Agent in Clinical Formulations: Due to its exceptional mildness and low irritation potential, it is a preferred surfactant in cleansers designed for sensitive or compromised skin, which may be relevant in dermatological clinical trials or for products intended for adjunctive use with dermatological treatments.[1][2]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines a standard method for verifying a key performance parameter of a surfactant.

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a range of concentrations both above and below the expected CMC (e.g., from 0.01 mM to 5 mM).

-

Surface Tension Measurement: For each dilution, measure the surface tension using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The point of inflection where the slope changes abruptly is the CMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Uses and production of Lauryl glucoside_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. shutterstock.com [shutterstock.com]

- 6. This compound | C18H36O6 | CID 10893439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ihans.mir9.co.kr [ihans.mir9.co.kr]

- 8. specialchem.com [specialchem.com]

- 9. atamankimya.com [atamankimya.com]

- 10. This compound | ekokoza.com [ekokoza.com]

- 11. jeslyee.com [jeslyee.com]

- 12. This compound | CAS#:59122-55-3 | Chemsrc [chemsrc.com]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

Introduction: The Ascendancy of a Bio-Based Surfactant

An In-depth Technical Guide to the Synthesis and Purification of Lauryl Glucoside

This compound is a non-ionic surfactant that has become a cornerstone in formulations where mildness, environmental compatibility, and performance are paramount. Structurally, it is an alkyl polyglycoside (APG) composed of a C12 alkyl chain (from lauryl alcohol) and a glucose-derived polar head group, linked by an O-glycosidic bond. Derived entirely from renewable resources such as coconut or palm kernel oil and corn sugar, this compound stands in stark contrast to many traditional petroleum-based surfactants.[1][2] Its favorable toxicological profile, excellent biodegradability, and robust surfactant properties—including effective emulsification and foaming—have cemented its use in personal care, cosmetics, and cleaning products.[1]

This guide provides a detailed examination of the core industrial synthesis routes and subsequent purification methodologies for this compound, intended for researchers and chemical process professionals. We will explore the causality behind process choices, from reaction kinetics to the challenges of separating heat-sensitive, high-boiling point compounds.

Part 1: Synthesis Methodologies—Forging the Glycosidic Bond

The industrial synthesis of this compound is predominantly achieved through the Fischer glycosidation, a classic acid-catalyzed reaction between a carbohydrate and an alcohol.[3][4] This reaction is an equilibrium process where water is formed as a byproduct; its efficient removal is critical to drive the reaction toward high yields of the desired glycoside.[5] Two primary process variants have been commercialized: Direct Glucosidation and a two-step Transacetalation process.[6]

Direct Glucosidation (Single-Step Synthesis)

The direct, or single-step, method is the most common and economically favorable route employed by major manufacturers like BASF.[1] It involves the direct reaction of glucose with lauryl alcohol (n-dodecanol).[6][7]

Causality of Experimental Choices:

-

Reactants: The reaction is typically a heterogeneous solid-liquid system, where solid glucose is suspended in an excess of liquid lauryl alcohol.[6] The lauryl alcohol serves as both a reactant and the reaction solvent, with a high molar excess used to favor the formation of mono-glucosides and maintain a stirrable slurry. To circumvent the challenges of solid-liquid mixing and improve reaction kinetics, some processes utilize a pre-prepared liquid glucose solution, transforming the reaction into a more efficient liquid-liquid system.[8] It is crucial to use dried glucose (e.g., dextrose monohydrate with the crystal water removed) to minimize side reactions that can be initiated by the presence of water.

-

Catalysis: The reaction is catalyzed by strong acids. Common choices include sulfuric acid, p-toluenesulfonic acid (PTSA), and other alkyl sulfonic acids.[8][9] The catalyst concentration is a critical parameter; it must be sufficient to achieve a practical reaction rate without promoting excessive side reactions like the formation of polydextrose or caramelization of the sugar.[10] Research into reusable solid acid catalysts is ongoing to enhance the sustainability of the process.[3]

-

Reaction Conditions: The Fischer glycosidation is a reversible, endothermic reaction.[8]

-

Temperature: The reaction is conducted at elevated temperatures, typically in the range of 100-120°C, to ensure a reasonable reaction rate and maintain the miscibility of the reactants.[7][9][11] However, temperatures must be strictly controlled, as excessive heat can lead to the thermal degradation of glucose, resulting in undesirable color and byproducts.[3]

-

Pressure: To drive the reaction equilibrium towards the product side, the water formed during the reaction must be continuously removed. This is achieved by operating the reactor under reduced pressure (vacuum), which facilitates the distillation of water from the reaction medium.[8][9]

-

Typical Process Parameters for Direct Glucosidation

| Parameter | Typical Value/Range | Rationale |

| Reactants | D-Glucose, Lauryl Alcohol | Renewable feedstocks. |

| Molar Ratio | 1:2 to 1:8 (Glucose:Alcohol) | Excess alcohol acts as a solvent and drives equilibrium.[8][9] |

| Catalyst | Sulfuric Acid, PTSA | Effective acid catalysis for glycosidic bond formation.[8] |

| Catalyst Loading | 0.01-0.03 mass ratio to glucose | Balances reaction rate with minimization of side reactions.[8] |

| Temperature | 100 - 120 °C | Optimizes reaction kinetics while avoiding glucose degradation.[7][9] |

| Pressure | < 4 kPa (Vacuum) | Facilitates continuous removal of water byproduct.[9] |

| Reaction Time | 4 - 6 hours | Sufficient time to reach high conversion.[7][9] |

Experimental Protocol: Lab-Scale Direct Synthesis of this compound

-

Reactor Setup: Equip a four-necked round-bottom flask with a mechanical stirrer, a thermometer, a Dean-Stark trap with a condenser, and a nitrogen inlet/vacuum connection.

-

Charging Reactants: Charge the flask with lauryl alcohol and anhydrous D-glucose in a 4:1 molar ratio.[9]

-

Catalyst Addition: Add p-toluenesulfonic acid (0.015 molar equivalent relative to glucose).[9]

-

Reaction Execution: Begin vigorous stirring to suspend the glucose. Heat the mixture to 110°C under a gentle nitrogen stream. Once the temperature is stable, gradually apply vacuum to approximately 4 kPa.[9]

-

Monitoring: Continuously remove the water of reaction via the Dean-Stark trap. Monitor the reaction progress by analyzing the disappearance of reducing sugars (e.g., using Fehling's reagent).[12] The reaction is typically complete within 4-5 hours.

-

Quenching: Once the reaction reaches completion, cool the mixture to 80-90°C and neutralize the acid catalyst by adding a stoichiometric amount of a 50% sodium hydroxide solution until the pH is between 7-9.[12][13]

Transacetalation (Two-Step Synthesis)

The transacetalation process offers an alternative route that is particularly useful when starting from polymeric carbohydrates like starch.[6]

-

Step 1: Short-Chain Glycoside Formation: The carbohydrate (e.g., starch or glucose) is first reacted with a short-chain alcohol, such as n-butanol, at high temperatures (>140°C) in the presence of an acid catalyst.[6] This process both depolymerizes the carbohydrate and forms a short-chain alkyl glycoside (e.g., butyl polyglucoside).

-

Step 2: Transacetalation: The resulting butyl polyglucoside is then reacted with the long-chain lauryl alcohol. In this equilibrium reaction, the lauryl alcohol displaces the butanol, forming the more stable this compound. The more volatile butanol is continuously removed by distillation to drive the reaction to completion.[1][6]

While this method is more versatile in its choice of raw materials, it is also more complex and capital-intensive due to the additional reaction and separation steps, making it less common for this compound production than the direct route.[6][8]

Diagrams of Synthesis Pathways

Caption: Direct Glucosidation (Single-Step) Pathway.

Caption: Transacetalation (Two-Step) Pathway.

Part 2: Purification—Refining the Crude Product

The crude product from synthesis is a complex mixture containing the desired this compound (with a distribution of polymerization degrees), a large excess of unreacted lauryl alcohol, the neutralized catalyst, and various colored byproducts.[11] A multi-step purification process is essential to yield a commercially viable product.

Neutralization and Salt Removal

The first step post-reaction is the neutralization of the acid catalyst with a suitable base, typically sodium hydroxide, to halt the reaction and prevent product degradation during subsequent high-temperature steps.[12] This results in the formation of salts which may be partially removed through filtration or decantation if they precipitate.

Removal of Unreacted Lauryl Alcohol

This is the most critical and challenging purification step. Lauryl alcohol is a high-boiling point compound, and this compound is thermally sensitive.[14] Standard distillation is not feasible as the required temperatures would cause significant product degradation, polymerization, and discoloration.[15]

The Self-Validating System: Wiped-Film Evaporation (WFE)

The industry standard for this separation is high-vacuum wiped-film (or thin-film) evaporation.[14][16] This technology is chosen because it directly addresses the dual challenges of high boiling points and heat sensitivity.

-

Principle of Operation: The crude, neutralized mixture is fed into a vertical, heated cylinder under high vacuum. A rotating wiper system continuously spreads the liquid into a very thin, turbulent film (0.1 to 0.5 mm) on the heated inner surface.[17]

-

Causality of Effectiveness:

-

Short Residence Time: The material is in contact with the hot surface for only a matter of seconds, drastically minimizing the time for thermal degradation to occur.[15]

-

High Vacuum: Operating under very low pressure (<1 Torr) significantly reduces the boiling point of the lauryl alcohol, allowing for its evaporation at a much lower temperature (e.g., 140-180°C) than would be possible at atmospheric pressure.[16]

-

High Surface Area: The thin film provides a large surface area for evaporation, leading to a highly efficient rate of mass transfer.[15]

-

The more volatile lauryl alcohol evaporates, flows to a separate internal or external condenser, and is collected for recycling into subsequent synthesis batches.[11] The purified, less volatile this compound concentrate is discharged from the bottom of the evaporator.[17] Often, a two-stage process is used, with a primary evaporator (like a falling film evaporator) to remove the bulk of the alcohol, followed by a wiped-film evaporator to achieve a final alcohol content of less than 1-2%.[16]

Decolorization and Final Formulation

The purified this compound concentrate may still possess a yellow or brown hue. To meet the quality standards for cosmetic applications, a bleaching step is often employed.[11][18] This is typically done by treating the product with a mild oxidizing agent like hydrogen peroxide.[12]

Finally, the highly viscous or solid purified product is blended with water to produce a 50-70% active aqueous solution or paste.[11][12] This step reduces viscosity, making the final product easier to handle and incorporate into formulations. The pH is also adjusted to meet final product specifications.[11]

Diagram of Industrial Purification Workflow

Caption: General Industrial Purification and Formulation Workflow.

Part 3: Quality Control and Analysis

Ensuring the purity and consistency of the final product is critical. A variety of analytical techniques are used for characterization:

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the distribution of oligomers (degree of polymerization) and separating the α and β anomers.[19] Gas Chromatography (GC), after a derivatization step like silylation, can also provide detailed information on the composition.[20]

-

Spectroscopic Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are used to confirm the chemical structure and the presence of the ether linkage.[21]

-

Wet Chemistry: Simple tests can be used for process control, such as determining the amount of unreacted reducing sugars or quantifying the final product via acid hydrolysis followed by photometric determination of the released glucose.[12]

Conclusion

The synthesis and purification of this compound is a well-established industrial process that balances reaction chemistry with advanced separation engineering. The direct glucosidation route represents the most efficient synthesis pathway, while wiped-film evaporation provides the critical solution for purifying this heat-sensitive, high-value surfactant. The causality behind these process choices is rooted in the fundamental principles of driving chemical equilibria and minimizing thermal degradation. As the demand for mild, sustainable, and high-performance ingredients continues to grow, a thorough understanding of these core production technologies remains essential for researchers and professionals in the chemical and life sciences industries.

References

-

This compound. Ataman Kimya. Link

-

LAURYL/MYRISTYL GLUCOSIDE. Ataman Kimya. Link

-

Synthesis of alkyl (Lauryl) poly-glucoside and effect of temperature, catalyst and time on reaction product | Request PDF. ResearchGate. Link

-

This compound Natural Surfactant. CocoJojo. Link

-

Requirements for the industrial production of water-soluble alkyl polyglycosides. News. Link

-

Toward Sustainable Production of Sugar-Based Alkyl Polyglycoside Surfactant A Comprehensive Review on Synthesis Route and Downstream Processing. ACS Publications. Link

-

Synthesis of n-dodecyl glucoside by direct method. ResearchGate. Link

-

Synthesis processes for the production of alkyl polyglycosides. Brillachem News. Link

-

Popular Ingredients: Alkyl Polyglucosides (APGs). UL Prospector. Link

-

Alkyl Polyglycosides. VÖB-Service GmbH. Link

-

What are the applications and synthesis of this compound?. Guidechem. Link

-

Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography. PubMed. Link

-

CERTIFICATE OF ANALYSIS - this compound. Unilong Industry Co., Ltd.. Link

-

CN102786560A - Preparation method of lauryl glucopyranoside. Google Patents. Link

-

This compound. Puracy. Link

-

CAS 110615-47-9 this compound. BOC Sciences.

-

CN102786560B - Preparation method of lauryl glucopyranoside. Google Patents. Link

-

Certificate of Analysis - Lauryl Glucose. Making Cosmetics. Link

-

Process for producing alkyl glycoside. European Patent Office - EP 0492397 A1. Link

-

US5304639A - Method for preparation of glycosides. Google Patents. Link

-

Fischer glycosidation. Wikipedia. Link

-

SYNTHESIS OF ALKYLPOLYGLUCOSIDE FROM DEXTROSE-DECANOL IN THE PRESENCE OF SILICOTUNGSTIC ACID SOL-GEL CATALYST. ResearchGate. Link

-

This compound Market | Global Market Analysis Report - 2035. Cognitive Market Research. Link

-

Short-Chain Mono-Alkyl β-D-Glucoside Crystals—Do They Form a Cubic Crystal Structure?. MDPI. Link

-

Fischer glycosidation. Bionity. Link

-

Uses and production of this compound. ChemicalBook. Link

-

Wiped Film Evaporation and Distillation: A Complete Guide. Across International. Link

-

Wiped-Film Distillation Equipment. Pope Scientific. Link

-

This compound. SpecialChem. Link

-

Evaporation of Difficult Products. LCI Corporation. Link

-

US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides. Google Patents. Link

-

Efficient and simple method for the quantification of alkyl polyglycosides by hydrolysis and photometric determination of reducing sugars. Arabian Journal of Chemistry. Link

-

This compound. Wikipedia. Link

-

Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. PubMed. Link

-

Optimization Study of Alkyl Polyglycoside C12 Synthesis Using Indirect Method. AIP Publishing. Link

-

Optimisation of the Analysis of Alkyl Polyglycosides by MEKC-PAD. Sammlungen der UB Wuppertal. Link

-

This compound. Cosmetics Info. Link

-

This compound patented technology retrieval search results. Eureka | Patsnap. Link

Sources

- 1. ulprospector.com [ulprospector.com]

- 2. specialchem.com [specialchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. Fischer_glycosidation [bionity.com]

- 6. News - Synthesis processes for the production of alkyl polyglycosides [brillachem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102786560A - Preparation method of lauryl glucopyranoside - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides - Google Patents [patents.google.com]

- 11. News - Requirements for the industrial production of water-soluble alkyl polyglycosides [brillachem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Wiped Film Distillation | Thin Film Distillation | Pope Scientific, Inc. [popeinc.com]

- 16. US5304639A - Method for preparation of glycosides - Google Patents [patents.google.com]

- 17. acrossinternational.com [acrossinternational.com]

- 18. This compound Market | Global Market Analysis Report - 2035 [factmr.com]

- 19. Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]

- 21. mjas.analis.com.my [mjas.analis.com.my]

An In-Depth Technical Guide to the Critical Micelle Concentration of Lauryl Glucoside in Aqueous Solution

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of Lauryl Glucoside, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and biotechnology industries. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of micellization, detailed methodologies for CMC determination, and the influence of various physicochemical parameters on this critical attribute.

Introduction: The Significance of this compound and its CMC

This compound, an alkyl polyglucoside (APG) derived from renewable resources like coconut or palm kernel oil and glucose, has gained prominence due to its excellent biodegradability, low toxicity, and mildness, making it a preferred excipient in a variety of formulations.[1][2] Its amphiphilic nature, possessing a hydrophilic glucose head and a hydrophobic lauryl tail, allows it to reduce surface tension and form micelles in aqueous solutions.[1]

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles.[3] Below the CMC, this compound primarily exists as monomers, and the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the excess surfactant molecules form micelles, and the surface tension remains relatively constant.[3] A precise understanding of the CMC of this compound is paramount for optimizing its functionality in various applications, including:

-

Drug Delivery: Micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

-

Biopharmaceutical Formulations: It is used to stabilize proteins and prevent aggregation.

-

Personal Care Products: Its foaming and cleansing properties are harnessed in shampoos, body washes, and cleansers.

In aqueous solutions, the critical micelle concentration of Dodecyl β-D-glucopyranoside (this compound) is approximately 2.0 mM .[4]

The Thermodynamics of Micellization

The formation of micelles is a spontaneous thermodynamic process driven by the hydrophobic effect.[1][5] The hydrophobic tails of the surfactant molecules are expelled from the aqueous environment and aggregate to form a nonpolar core, while the hydrophilic head groups remain in contact with the surrounding water. This process leads to a significant increase in the entropy of the system due to the release of ordered water molecules that were surrounding the hydrophobic chains.[5][6]

The overall Gibbs free energy of micellization (ΔG_mic) is negative, indicating a spontaneous process.[5] It is governed by the equation:

ΔG_mic = ΔH_mic - TΔS_mic

Where:

-

ΔH_mic is the enthalpy of micellization

-

T is the temperature in Kelvin

-

ΔS_mic is the entropy of micellization

For many non-ionic surfactants like this compound, the micellization process is entropy-driven, with a positive ΔS_mic being the primary contributor to the negative ΔG_mic.[5][6]

Methodologies for Determining the Critical Micelle Concentration

Several experimental techniques can be employed to accurately determine the CMC of this compound. The choice of method often depends on the specific properties of the surfactant and the desired level of precision.

Surface Tensiometry

Surface tensiometry is a classic and widely used method for CMC determination. It relies on the principle that the surface tension of a surfactant solution changes significantly at the CMC.[7]

Experimental Protocol: Du Noüy Ring Method

This protocol outlines the determination of the CMC of this compound using a Du Noüy ring tensiometer.

Materials and Equipment:

-

Du Noüy Ring Tensiometer

-

High-purity this compound

-

Deionized water (or buffer of choice)

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

Step-by-Step Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in deionized water. Ensure complete dissolution.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 10 mM).

-

-

Instrument Calibration:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight or a standard liquid with a known surface tension.

-

-

Measurement:

-

Start with the lowest concentration solution. Pour the solution into a clean, thermostatted sample vessel.

-

Clean the platinum-iridium Du Noüy ring thoroughly by rinsing with deionized water and then flaming it to red heat to remove any organic contaminants. Allow the ring to cool completely.

-

Immerse the ring into the solution.

-

Slowly raise the ring through the liquid-air interface. The instrument will measure the force required to pull the ring from the surface.

-

Record the surface tension value.

-

Repeat the measurement for each concentration, ensuring the ring is cleaned between each sample.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will show two distinct linear regions. The point of intersection of the two extrapolated lines corresponds to the CMC.

-

Diagram of Surface Tensiometry Workflow

Caption: Workflow for CMC determination using surface tensiometry.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for determining the CMC, particularly for non-ionic surfactants. This technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[7][8]

Experimental Protocol: Pyrene Fluorescence Method

Materials and Equipment:

-

Fluorometer

-

Pyrene (fluorescent probe)

-

High-purity this compound

-

Deionized water (or buffer of choice)

-

Volumetric flasks and pipettes

-

Spectrograde solvent for pyrene stock solution (e.g., acetone or methanol)

Step-by-Step Procedure:

-

Probe Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 1 mM in acetone).

-

-

Sample Preparation:

-

Prepare a series of this compound solutions in deionized water, spanning a concentration range below and above the expected CMC.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). The final concentration of the organic solvent should be kept minimal (e.g., <0.1% v/v) to avoid affecting the micellization process.

-

Allow the solutions to equilibrate.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to a suitable value for pyrene (typically around 335 nm).

-

Record the emission spectrum for each sample over a range that covers the characteristic vibronic peaks of pyrene (e.g., 350-450 nm).[8]

-

-

Data Analysis:

-

From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).[8]

-

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the point of maximum change in the I₁/I₃ ratio. This change occurs as pyrene partitions from the polar aqueous environment into the nonpolar micellar core.

-

Diagram of Pyrene Fluorescence Spectroscopy Workflow

Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.

Factors Influencing the Critical Micelle Concentration of this compound

The CMC of this compound is not a fixed value and can be influenced by several factors, which is a critical consideration in formulation development.

Effect of Temperature

For many non-ionic surfactants, the CMC exhibits a U-shaped dependence on temperature.[3][9] Initially, an increase in temperature leads to a decrease in the CMC. This is attributed to the dehydration of the hydrophilic head groups, which reduces their effective size and promotes micellization.[9] However, beyond a certain temperature, the increased thermal energy disrupts the structured water molecules around the hydrophobic tails, leading to an increase in the CMC.[3][9]

Table 1: Expected Trend of this compound CMC with Temperature

| Temperature Range | Expected Effect on CMC | Rationale |

| Low to Moderate | Decrease | Dehydration of hydrophilic head groups promotes micelle formation. |

| High | Increase | Disruption of structured water around hydrophobic tails disfavors micellization. |

Effect of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl), can influence the CMC of non-ionic surfactants, although the effect is generally less pronounced than for ionic surfactants. For non-ionic surfactants, the addition of salt can lead to a decrease in the CMC.[10][11] This "salting-out" effect is attributed to the increased ionic strength of the solution, which reduces the hydration of the hydrophilic head groups and promotes the aggregation of surfactant molecules.[10]

Table 2: Expected Effect of NaCl on this compound CMC

| NaCl Concentration | Expected Effect on CMC | Rationale |

| Increasing | Decrease | "Salting-out" effect reduces hydration of head groups, favoring micellization. |

Effect of pH

As a non-ionic surfactant, the CMC of this compound is generally considered to be stable over a wide pH range.[5] This is because its hydrophilic glucose head group does not carry a charge and is therefore not significantly affected by changes in pH.

Practical Applications and Considerations

A thorough understanding of the CMC of this compound is essential for its effective application in research and drug development.

-

Formulation Development: Knowledge of the CMC allows for the precise control of the concentration of this compound to achieve desired properties, such as solubilization, emulsification, or foaming.

-

Drug Delivery Systems: For micelle-based drug delivery, the formulation must be prepared at a concentration significantly above the CMC to ensure the stability of the drug-loaded micelles upon dilution in physiological fluids.

-

Quality Control: The determination of the CMC can serve as a quality control parameter to ensure the purity and consistency of this compound batches.

Conclusion

The critical micelle concentration is a cornerstone parameter for characterizing the behavior of this compound in aqueous solutions. Accurate determination of the CMC, utilizing techniques such as surface tensiometry and fluorescence spectroscopy, is crucial for the rational design and optimization of formulations in the pharmaceutical and related industries. Furthermore, a comprehensive understanding of how factors like temperature and electrolyte concentration influence the CMC enables formulators to predict and control the performance of this compound in complex systems.

References

-

A review on the synthesis of bio-based surfactants using green chemistry principles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. (2012). ScienceOpen. Retrieved from [Link]

-

Blume, A., et al. (n.d.). Temperature-dependent CMC of SDS from old and recent works: (a) Blume... ResearchGate. Retrieved from [Link]

-

Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity. (2022). Oriental Journal of Chemistry. Retrieved from [Link]

-

The Science Behind this compound: Properties and Applications. (n.d.). Colonical. Retrieved from [Link]

-

molecular thermodynamics of micellization: micelle size distributions and geometry transitions. (2015). SciELO. Retrieved from [Link]

-

Surface tension vs logarithm of concentration for the LG‐SS/LG composite system at various molar ratios. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermodynamics of Micellization. (n.d.). Scribd. Retrieved from [Link]

-

Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent. (n.d.). CORE. Retrieved from [Link]

-

The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. (2022). Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Analysis of NaCl concentration effects on the salt dependent CMC parameter. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Ataman Kimya. Retrieved from [Link]

-

The Science Behind this compound: Properties and Applications. (n.d.). Colonical. Retrieved from [Link]

-

This compound | CAS#:59122-55-3. (n.d.). Chemsrc. Retrieved from [Link]

-

Fluorescence emission of pyrene in surfactant solutions. (2015). PubMed. Retrieved from [Link]

-

The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. (2005). Science Alert. Retrieved from [Link]

-

Behavior of Different Surfactants on High NaCl Concentration (5.5 m). (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes. (2011). National Institutes of Health. Retrieved from [Link]

-

Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity. (2022). Oriental Journal of Chemistry. Retrieved from [Link]

-

Influence of Surfactants on Sodium Chloride Crystallization in Confinement. (2017). National Institutes of Health. Retrieved from [Link]

-

Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. (2021). RSC Publishing. Retrieved from [Link]

-

Effect of Surfactants and Solutes (Glucose and NaCl) on Solubility of Kavain—A Technical Note. (2007). National Institutes of Health. Retrieved from [Link]

-

Interactions between DNA and a Pyrene-Labeled Surfactant Probed by Pyrene Excimer Formation, Transmission Electron Microscopy, and Dynamic Light Scattering. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. sci-hub.box [sci-hub.box]

- 3. scialert.net [scialert.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. grokipedia.com [grokipedia.com]

- 6. scribd.com [scribd.com]

- 7. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 8. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 11. Effect of Surfactants and Solutes (Glucose and NaCl) on Solubility of Kavain—A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Behavior of Lauryl Glucoside and the Influence of Temperature

Introduction: Beyond the Monomer—The Supramolecular World of Lauryl Glucoside

This compound, a non-ionic surfactant derived from renewable resources, has become a cornerstone in formulations ranging from gentle personal care products to sophisticated drug delivery systems.[1] Its appeal lies in its mildness, biodegradability, and rich foam profile.[2] However, for the researcher, scientist, and drug development professional, the true utility of this compound extends far beyond its surface-active properties at dilute concentrations. Its behavior in aqueous solutions is a complex interplay of concentration and temperature, leading to the formation of highly ordered, self-assembled structures known as lyotropic liquid crystalline phases.

Understanding and controlling these phase transitions is critical. The viscosity, stability, and solubilization capacity of a formulation are intrinsically linked to the underlying supramolecular structure of the surfactant. This guide provides an in-depth exploration of the phase behavior of the this compound-water system, with a specific focus on the critical role of temperature. We will delve into the causality behind experimental choices for characterizing these phases and provide robust, self-validating protocols for their analysis.

The this compound-Water System: A Temperature-Concentration Phase Diagram

At low concentrations, this compound exists as monomers in solution. Above the critical micelle concentration (CMC), these monomers aggregate into spherical micelles, forming a clear, isotropic solution (L₁ phase). As the concentration increases, these micelles elongate and pack into more complex structures. A typical progression for non-ionic surfactants is from the isotropic micellar phase to a hexagonal phase (H₁), followed by a bicontinuous cubic phase (V₁), and finally a lamellar phase (Lα) at very high concentrations.[4]

Temperature introduces another layer of complexity. For C12-14 APGs, at lower temperatures, a solid/liquid region exists across a wide concentration range.[3] As the temperature increases, this transitions into the isotropic liquid phase.[3] A notable feature is the Krafft boundary, the curve below which the surfactant is insoluble and exists as hydrated crystals. Another key feature is the cloud point, a lower consolute boundary observed in many non-ionic surfactants, where the solution becomes cloudy upon heating due to dehydration of the headgroups, leading to phase separation. For C12-14 APGs, this liquid-liquid miscibility gap is observed at low concentrations above 35°C.[3]

Caption: Experimental workflow for PLM and Rheological analysis.

Conclusion: A Framework for Formulation Design

The phase behavior of this compound is a rich and complex field, offering both challenges and opportunities for the formulation scientist. Temperature is a critical parameter that can drive transitions between solid, isotropic liquid, and various liquid crystalline phases. By employing a systematic and multi-technique approach, researchers can accurately map the phase diagram of their specific this compound systems. Polarized light microscopy provides the initial visual identification of anisotropic phases, while rheology quantifies the mechanical properties associated with these structures.

This guide provides a foundational framework and robust experimental protocols to empower researchers, scientists, and drug development professionals. A thorough understanding of the interplay between concentration, temperature, and microstructure is not merely an academic exercise; it is the cornerstone of rational formulation design, enabling the development of stable, effective, and elegant products.

References

- Physicochemical Properties of Alkyl Polyglycosides-Phase behavior 2 of 2. (2020). Brillachem.

- Studies on the middle phase microemulsion of alkyl polyglucoside.

- Alkyl Polyglucoside Microemulsion Phase Behavior.

- Correlating the Structure and Rheology of Liquid Crystalline Phases in Emulsions. Cosmetics & Toiletries.

- Rheology and Phase Behavior of Surfactant–Oil–Water Systems and Their Relationship with O/W Nano-Emulsion's Characteristics Obtained by Dilution. MDPI.

- Correlating the Structure and Rheology of Lamellar Liquid Crystalline Phases in Emulsions. (2008). Cosmetics & Toiletries.

- The Science Behind this compound: Properties and Applic

- This compound. Essentiq Cosmetics.

Sources

An In-Depth Technical Guide to the Self-Assembly and Aggregation of Lauryl Glucoside in Solution

Abstract

Lauryl Glucoside (LG), a non-ionic surfactant derived from renewable resources like coconut oil and corn sugar, has become a cornerstone ingredient in pharmaceutical and cosmetic formulations due to its mildness, biodegradability, and versatile physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the principles governing the self-assembly and aggregation of this compound in aqueous solutions. We will explore the thermodynamic drivers of micellization, detail robust experimental protocols for characterizing these aggregates, analyze the influence of environmental factors, and discuss the formation of complex liquid crystalline phases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique solution behavior of this compound for advanced formulation design, from enhancing the solubility of hydrophobic drugs to creating stable, structured delivery systems.[1]

Introduction: The Molecular Architecture and Significance of this compound

This compound is an alkyl polyglucoside (APG) surfactant synthesized from the reaction of lauryl alcohol (a C12 fatty alcohol) with glucose.[3][4] Its structure is amphiphilic, featuring a hydrophilic glucose headgroup and a hydrophobic 12-carbon alkyl tail.[3][5] This dual nature is the foundation of its surface-active properties, allowing it to reduce the surface tension between oil and water phases, making it an effective cleansing agent, emulsifier, and solubilizer.[1] Unlike ionic surfactants, its non-ionic headgroup imparts exceptional mildness and compatibility with a wide range of other ingredients and pH conditions, making it a preferred choice for sensitive skin applications and complex drug formulations.[6][7]

Understanding the aggregation of LG in solution is critical. This process dictates its functionality—whether it acts as a simple surface tension reducer or forms sophisticated nanostructures capable of encapsulating active pharmaceutical ingredients (APIs).

Fundamentals of Self-Assembly: The Critical Micelle Concentration (CMC)

The primary driver for the self-assembly of surfactant molecules in water is the hydrophobic effect. The system seeks to minimize the energetically unfavorable contact between the hydrophobic alkyl tails and water molecules. Below a specific concentration, LG molecules exist predominantly as monomers, some of which populate the air-water or oil-water interface.

As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC) . Above this point, the monomers spontaneously assemble into organized aggregates called micelles .[8] In these structures, the hydrophobic tails are sequestered in a core, shielded from the aqueous environment, while the hydrophilic glucose headgroups form a stabilizing outer corona.[5][9] This process is thermodynamically favorable as it increases the overall entropy of the system by releasing ordered water molecules from around the hydrophobic chains.

The CMC is a crucial parameter, signifying the onset of the surfactant's full efficacy for solubilization and detergency.[8] For this compound (dodecyl-β-D-glucopyranoside), the CMC is approximately 2.0 mM .[10]

Table 1: Physicochemical Properties of this compound

| Parameter | Typical Value | Significance | Source |

| Chemical Name | Dodecyl β-D-glucopyranoside | N/A | [10] |

| CAS Number | 110615-47-9 | Chemical Identification | [4] |

| Molecular Formula | C18H36O6 | N/A | [11] |

| Type | Non-ionic Surfactant | Determines mildness and broad compatibility | [1][4] |

| Critical Micelle Conc. (CMC) | ~2.0 mM (0.07% w/v) | Onset of micelle formation and solubilization | [10] |

| HLB Value | ~13 | Hydrophilic-Lipophilic Balance; suitable for O/W emulsions | [6] |

| Appearance | Clear to yellowish, viscous liquid | Physical state at room temperature | [6] |

Characterization of this compound Aggregates

To harness the properties of LG aggregates, one must first be able to accurately characterize them. The determination of CMC and the analysis of aggregate size and structure are foundational experiments in any surfactant-based formulation work.

Workflow for Determining Critical Micelle Concentration (CMC)

The most common and reliable method for determining the CMC of a non-ionic surfactant like LG is surface tensiometry . The principle is straightforward: as LG monomers are added to water, they first migrate to the air-water interface, causing a sharp decrease in surface tension. Once the interface is saturated, any additional LG monomers begin to form micelles in the bulk solution. At this point, the surface tension of the solution remains relatively constant. The CMC is the concentration at which this plateau begins.

Caption: Key factors modulating the this compound monomer-micelle equilibrium.

Advanced Aggregation: Lyotropic Liquid Crystalline Phases

At concentrations significantly higher than the CMC, typically above 20-30% w/w, the interactions between micelles become dominant. Simple spherical micelles begin to pack together, leading to the formation of ordered, thermodynamically stable structures known as lyotropic liquid crystalline (LLC) phases . [12]The specific phase that forms depends on concentration, temperature, and the effective geometry of the surfactant molecule. [13] The typical phase progression for alkyl glucosides with increasing concentration is: Spherical Micelles (L₁) → Hexagonal Phase (H₁) → Bicontinuous Cubic Phase (V₁) → Lamellar Phase (Lα) [12][14]

-

Hexagonal Phase (H₁): Cylindrical micelles pack into a hexagonal array. These formulations are typically clear, highly viscous gels.

-

Lamellar Phase (Lα): Surfactant bilayers are separated by layers of water. This phase is structurally similar to the lipid bilayers in cell membranes and is often used in topical drug delivery to form stable creams and lotions.

These LLC phases are crucial for creating structured vehicles, controlling the rheology (flow properties) of a formulation, and enabling sustained release of encapsulated APIs. Their presence and structure can be confirmed using techniques like Polarized Light Microscopy (PLM) and SAXS. [12]

Caption: Typical sequence of lyotropic liquid crystal phases for LG.

Conclusion and Formulation Insights

The self-assembly of this compound is a multi-stage process that is fundamental to its function in pharmaceutical and scientific applications. From the formation of simple micelles at the CMC, which are essential for solubilizing hydrophobic drugs, to the development of complex liquid crystalline phases that provide structure and controlled release, the solution behavior of LG is both versatile and predictable.

For the formulation scientist, a thorough understanding of these principles is not merely academic. It is the basis for:

-

Rational Design: Selecting the appropriate LG concentration to achieve the desired function—be it simple wetting, solubilization, or structuring.

-

Troubleshooting: Diagnosing formulation instabilities, such as phase separation (cloud point) or crystallization (Krafft point).

-

Innovation: Developing novel drug delivery systems, such as stable nanoemulsions, microemulsions, and structured topical vehicles with enhanced performance and sensory attributes.

By applying the characterization techniques and understanding the influencing factors detailed in this guide, researchers can effectively control the aggregation of this compound to unlock its full potential in advanced product development.

References

-

Chemsrc. (2025). This compound | CAS#:59122-55-3. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Multichem. (n.d.). This compound Dealer and Distributor. Retrieved from [Link]

-

Moore, S. G., et al. (2019). Rich liquid crystal phase behavior of novel alkyl-tri(ethylene glycol)-glucoside carbohydrate surfactants. Journal of Colloid and Interface Science. Retrieved from [Link]

-

Wang, L., et al. (2019). Effects of Head Groups on the Aggregation Behavior of Lauryl Monoglucoside Sulfosuccinates in Aqueous Solution. Journal of Surfactants and Detergents. Retrieved from [Link]

-

Jeslyee. (2025). What is the use of this compound in face wash. Retrieved from [Link]

-

In-cosmetics. (n.d.). The Science Behind this compound: Properties and Applications. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2011). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

-

ResearchGate. (2019). Rich liquid crystal phase behavior of novel alkyl-tri(ethylene glycol)-glucoside carbohydrate surfactants | Request PDF. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biologically relevant lyotropic liquid crystalline phases in mixtures of n-octyl-β-D-glucoside and water. Determination of the phase diagram by fluorescence spectroscopy. PMC. Retrieved from [Link]

-

Purenso Select. (n.d.). This compound. Retrieved from [Link]

-

Ramadan, M. Sh., et al. (2013). Thermodynamics and Aggregation Number of Surfactants in Water-Acetonitrile Mixtures. Asian Journal of Chemistry. Retrieved from [Link]

-

Ataman Kimya. (n.d.). LAURYL/MYRISTYL GLUCOSIDE. Retrieved from [Link]

-

Naturally Thinking. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of Surfactant Spheroidal Micelle Structure for Pharmaceutical Applications: A Novel Analytical Framework. PMC. Retrieved from [Link]

Sources

- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 2. voyageursoapandcandle.com [voyageursoapandcandle.com]

- 3. nbinno.com [nbinno.com]

- 4. atamankimya.com [atamankimya.com]

- 5. jeslyee.com [jeslyee.com]

- 6. purensoselect.in [purensoselect.in]

- 7. This compound | Cosmetic Ingredients Guide [ci.guide]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Characterization of Surfactant Spheroidal Micelle Structure for Pharmaceutical Applications: A Novel Analytical Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:59122-55-3 | Chemsrc [chemsrc.com]

- 11. specialchem.com [specialchem.com]

- 12. Rich liquid crystal phase behavior of novel alkyl-tri(ethylene glycol)-glucoside carbohydrate surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biologically relevant lyotropic liquid crystalline phases in mixtures of n-octyl-β-D-glucoside and water. Determination of the phase diagram by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Mechanistic and Methodological Guide to the Interaction of Lauryl Glucoside with Lipid Bilayers and Cell Membranes

Executive Summary

Lauryl Glucoside (LG), a non-ionic surfactant derived from renewable resources, is increasingly utilized in pharmaceutical and cosmetic formulations for its mildness, biodegradability, and versatile physicochemical properties.[1][2][3][4] A comprehensive understanding of its interaction with lipid bilayers—the fundamental structure of cell membranes—is critical for optimizing formulations, ensuring safety, and innovating in fields like drug delivery. This guide provides an in-depth analysis of the molecular mechanisms governing LG's effects on model lipid bilayers and live cell membranes. It synthesizes foundational biophysical principles with actionable experimental protocols, offering a rigorous framework for researchers. We will explore the concentration-dependent behavior of LG, from membrane fluidization at low concentrations to complete solubilization into mixed micelles at higher levels. This guide is structured to provide not just procedural steps but the causal logic behind them, empowering researchers to design, execute, and interpret experiments with confidence and scientific integrity.

Introduction to this compound: A Profile of a Bio-Based Surfactant

This compound is an alkyl polyglucoside (APG) synthesized from lauryl alcohol, a 12-carbon fatty alcohol, and glucose.[2][5] Its structure is inherently amphiphilic, featuring a hydrophobic C12 alkyl tail and a bulky, hydrophilic glucose head group. This non-ionic nature is a key contributor to its characteristically low irritation potential compared to anionic surfactants like sodium lauryl sulfate (SLS).[1][6]

The behavior of any surfactant in an aqueous solution is dictated by key physicochemical parameters. For this compound, these properties are fundamental to understanding its interaction with biological membranes.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance in Membrane Interactions | Source(s) |

| Chemical Formula | C₁₈H₃₆O₆ | Defines the molecule's size and elemental composition. | [1] |

| Molecular Weight | ~348.5 g/mol | Influences diffusion rates and partitioning into the lipid bilayer. | [1][7] |

| Critical Micelle Concentration (CMC) | ~0.13 - 0.15 mM | The threshold concentration above which LG self-assembles into micelles. This is the pivotal point where its interaction with membranes shifts from perturbation to solubilization. | [1][8] |

| Hydrophilic-Lipophilic Balance (HLB) | ~13.1 | This value indicates strong hydrophilic character, making it an effective oil-in-water emulsifier and cleanser. It governs how the molecule orients itself at the lipid-water interface. | [8] |

| Classification | Non-ionic Surfactant | The lack of a net charge minimizes electrostatic interactions with charged lipid headgroups, contributing to its mildness. | [2] |

The Core Interaction: this compound and the Model Lipid Bilayer

The interaction between surfactants and lipid membranes is a multi-stage process heavily dependent on the surfactant's concentration relative to its CMC.[9] This relationship can be understood as a continuum of effects, from subtle perturbation to complete structural disassembly.

Below the CMC: Membrane Insertion and Perturbation

At concentrations below the CMC, individual LG monomers are the dominant species in solution.[10] These monomers readily partition into the lipid bilayer, driven by the hydrophobic effect which favors the insertion of the C12 alkyl tail into the non-polar core of the membrane. The bulky glucose headgroup remains at the lipid-water interface.

This insertion leads to several key biophysical consequences:

-

Increased Membrane Fluidity: The integration of LG molecules disrupts the ordered packing of the lipid acyl chains, increasing the lateral mobility of lipids.

-

Altered Membrane Permeability: The disruption of lipid packing can create transient defects or pores in the bilayer, leading to an increase in the passive diffusion of water-soluble molecules and ions across the membrane.[11] This is the foundational mechanism for its use as a penetration enhancer in drug delivery.[12][13]

-

Changes in Spontaneous Curvature: The large headgroup of LG can induce positive curvature strain, potentially destabilizing the planar bilayer structure.[14]

At and Above the CMC: Membrane Solubilization

Once the aqueous concentration of LG reaches its CMC, the monomers begin to assemble into micelles.[10] This marks a critical transition in the interaction mechanism. The process of membrane solubilization is generally understood to occur in three stages:

-

Saturation: The lipid bilayer becomes saturated with LG monomers.

-

Destabilization: As more LG molecules incorporate, the bilayer structure becomes highly unstable, leading to the formation of mixed lipid-surfactant aggregates. This can involve the formation of pores and other non-bilayer structures.[15]

-

Solubilization: The bilayer is completely disrupted, forming spherical or cylindrical mixed micelles composed of both lipids and LG molecules.[16]

This solubilizing property is fundamental to its function as a cleansing agent in personal care products and its utility in biochemical research for extracting and purifying membrane proteins.[17]

Methodologies for Characterizing Surfactant-Membrane Interactions

To translate theory into practice, rigorous experimental validation is essential. The following section details key assays, explaining not just the "how" but the "why," to ensure the generation of trustworthy and interpretable data.

Vesicle-Based Assay: Quantifying Membrane Permeability

A primary consequence of LG insertion is increased membrane permeability. The calcein leakage assay is a robust and widely used method to quantify this effect.[18][19]

Causality & Self-Validation: This assay's trustworthiness stems from its core principle: the fluorescence of the dye calcein is self-quenched at the high concentrations achieved when it is encapsulated within lipid vesicles (liposomes).[19] Membrane disruption by LG causes the release of calcein into the surrounding buffer, leading to dilution and a proportional increase in fluorescence.[18][19] The maximum possible leakage is determined by adding a potent, non-quenching surfactant like Triton X-100 to completely lyse all vesicles, providing an internal standard for 100% leakage.

Experimental Protocol: Calcein Leakage Assay

-

Vesicle Preparation:

-

Prepare a thin lipid film by dissolving lipids (e.g., DOPC) in chloroform and evaporating the solvent under vacuum.

-

Hydrate the lipid film with a high-concentration (e.g., 50 mM) calcein solution in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).[18] This encapsulates the self-quenched dye.

-

Extrude the resulting vesicle suspension through polycarbonate membranes (e.g., 100 nm pore size) to create large unilamellar vesicles (LUVs) of a uniform size.

-

-

Purification:

-

Separate the calcein-loaded vesicles from free, unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column). The vesicles will elute in the void volume.

-

-

Assay Execution:

-

Dilute the purified vesicles to a working concentration in a 96-well plate.

-

Measure the baseline fluorescence (F₀) using a fluorimeter (Excitation: ~495 nm, Emission: ~515 nm).

-

Add varying concentrations of this compound to the wells.

-

Monitor the fluorescence intensity (F) over time.

-

At the end of the experiment, add a solution of Triton X-100 (e.g., 1% final concentration) to completely lyse the vesicles and measure the maximum fluorescence (F_max).

-

-

Data Analysis:

-

Calculate the percentage of calcein leakage using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100[18]

-

Impact on Live Cell Membranes: From Biocompatibility to Cytotoxicity

While model bilayers are invaluable, the ultimate test is the interaction with complex, living cell membranes. The effects observed in model systems—permeabilization and solubilization—directly translate to biological outcomes like cytotoxicity.

All surfactants exhibit a concentration-dependent effect on cell viability.[20][21] this compound is considered exceptionally mild, with a low potential for skin irritation at typical use concentrations (1-5%).[1][3] However, as concentrations increase, particularly approaching and exceeding the CMC, membrane disruption can lead to loss of cellular integrity and cell death (necrosis).[22]

Quantifying Cytotoxicity: The MTT Assay

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[23][24]

Causality & Self-Validation: The assay's logic is based on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[24][25][26] The amount of formazan produced is directly proportional to the number of viable cells.[23] Dead or inactive cells lose this ability. Solubilizing the formazan crystals allows for spectrophotometric quantification. Controls for untreated cells (100% viability) and a lysis agent (0% viability) provide a validated range for analysis.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed cells (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well).[23]

-

Incubate for 24 hours to allow for cell adhesion.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing a range of this compound concentrations. Include untreated control wells.

-

Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Solubilization:

-

Carefully remove the MTT solution.

-

Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.[23]

-

-

Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Implications for Drug Delivery and Membrane Protein Research

The controlled disruption of the lipid bilayer by this compound has significant practical applications:

-

Penetration Enhancement: By transiently increasing the permeability of the stratum corneum, non-ionic surfactants like LG can be used to enhance the transdermal delivery of therapeutic agents.[12][13][28] The key is to use concentrations that permeabilize the membrane without causing irreversible damage or significant cytotoxicity.[20][21]

-

Membrane Protein Solubilization: The ability of LG to form mixed micelles makes it a useful detergent for extracting membrane proteins from their native lipid environment for structural and functional studies.[17] Its mild, non-denaturing properties can help preserve the protein's native conformation.

Conclusion and Future Perspectives

This compound's interaction with lipid bilayers is a nuanced, concentration-dependent process that underpins its diverse applications. Below its CMC, it acts as a membrane fluidizer and permeabilizer, a property leveraged in drug delivery. Above its CMC, it becomes a potent solubilizing agent, essential for its cleansing functions and for biochemical applications. Its derivation from renewable sources and excellent biodegradability position it as a sustainable choice in modern formulations.

Future research should focus on the synergistic or antagonistic effects of LG in complex formulations with other excipients, its specific interactions with different lipid compositions (e.g., cholesterol-rich domains), and its influence on the function of integral membrane proteins. Advanced techniques like neutron reflection and quartz crystal microbalance can provide further real-time, molecular-level insights into these dynamic interactions.[14][29]

References

- This compound. (n.d.). Grokipedia.

- Werawatganon, T., & Fell, J. T. (n.d.). Effects of Some Non-ionic Surfactants on Transepithelial Permeability in Caco-2 Cells. Journal of Pharmacy and Pharmacology.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Werawatganon, T., & Fell, J. T. (n.d.). Effects of some non-ionic surfactants on transepithelial permeability in Caco-2 cells. PubMed.

- MTT assay protocol. (n.d.). Abcam.

- This compound. (2025). Chemsrc.

- This compound. (n.d.). Ataman Kimya.

- Effects of Some Non-ionic Surfactants on Transepithelial Permeability in Caco-2 Cells. (2025). Taylor & Francis Online.

- Critical Micelle Concentration (CMC) Lookup Table. (n.d.). Alfa Chemistry.

- Cell Viability Assays. (2013). NCBI Bookshelf.

- Unraveling How Membrane Nanostructure Changes Impact the Eye Irritation of Nonionic Alkyl Ethoxylate Surfactants. (2023). ACS Applied Materials & Interfaces.